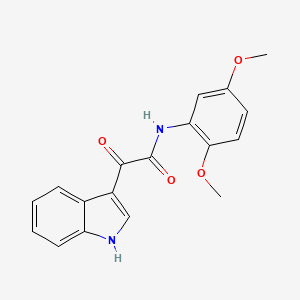

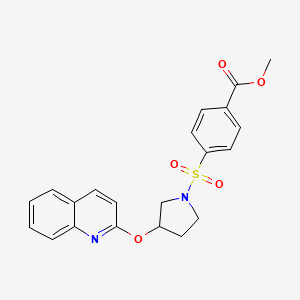

5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide” consists of a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications

Metalation and Electrophilic Quenching

The chemical process of lateral metalation and electrophilic quenching of isoxazoles, which bears resemblance in structure to 5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide, has been explored to selectively and synthetically derive thioalkyl derivatives. This method presents a strategic approach in the synthesis of complex isoxazole compounds, providing insights into the chemical manipulation of isoxazoles for various scientific applications (Balasubramaniam, Mirzaei, & Natale, 1990).

Biological Activities and Applications

Antimicrobial Activities

Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes containing sulfonamido moieties related to the structure of this compound have shown significant antimicrobial activities. These compounds, synthesized in good yield and structurally confirmed through various analytical techniques, exhibit promising activities against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Antitubercular Activity

The synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and its derivatives has been investigated for anti-tubercular activity. The structural formation involves the reaction of various aromatic ketones with aromatic aldehyde, leading to isoxazoline compounds that, upon further condensation, yield potential antitubercular agents. These synthesized compounds have been tested against Mycobacterium tuberculosis, showing promising results and contributing to the ongoing search for effective antitubercular drugs (Dighe, Mahajan, Maste, & Bhat, 2012).

Molecular and Computational Studies

Theoretical and Docking Studies

Theoretical investigations and molecular docking studies of antimalarial sulfonamides, structurally related to this compound, have been conducted to explore their potential as COVID-19 drugs. These studies involve computational calculations to understand the reactivity and interaction of these sulfonamides with biological targets, offering insights into their potential applications in addressing current global health challenges (Fahim & Ismael, 2021).

Future Directions

Mechanism of Action

Target of action

Oxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of action

The mode of action of oxazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. They have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Biochemical pathways

Oxazole derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary greatly depending on their specific structure. Some oxazole derivatives have been found to have good bioavailability .

Result of action

The molecular and cellular effects of oxazole derivatives can vary greatly depending on their specific structure and biological targets. They have been found to exhibit a variety of biological activities .

Action environment

The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions inside the body .

Properties

IUPAC Name |

N-[4-[[3-(methanesulfonamido)phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O6S/c1-9-6-12(20-27-9)14(22)19-16-18-13(8-26-16)15(23)17-10-4-3-5-11(7-10)21-28(2,24)25/h3-8,21H,1-2H3,(H,17,23)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHECTEFKRVHSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)

![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2581070.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)

![1'-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2581074.png)

amine](/img/structure/B2581078.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2581084.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)